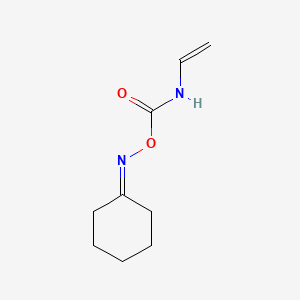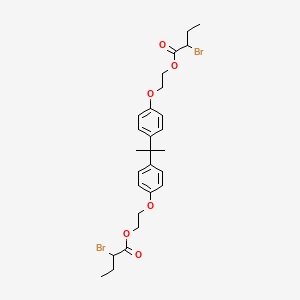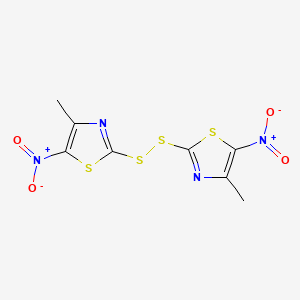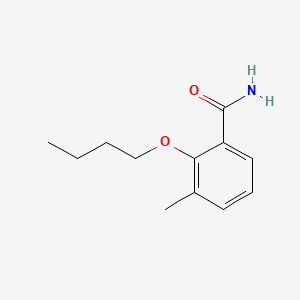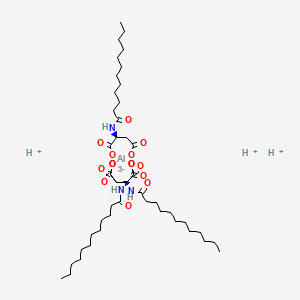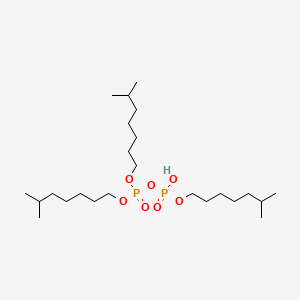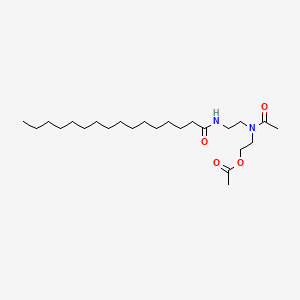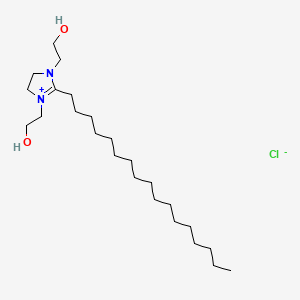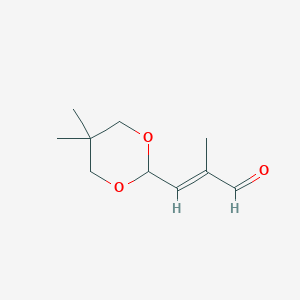![molecular formula C14H20O B12675092 1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran] CAS No. 26244-01-9](/img/structure/B12675092.png)
1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3’,3a,4,4’,6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2’-[2H]pyran] is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate ring system, which includes both indene and pyran moieties. The molecular formula of this compound is C15H22O, and it has a molecular weight of 218.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3’,3a,4,4’,6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2’-[2H]pyran] typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core structure of the compound. This is followed by various cyclization and reduction steps to achieve the final spiro configuration. The reaction conditions often include the use of catalysts, such as Lewis acids, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,3,3’,3a,4,4’,6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2’-[2H]pyran] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1,2,3,3’,3a,4,4’,6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2’-[2H]pyran] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3,3’,3a,4,4’,6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2’-[2H]pyran] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene, octahydro-: This compound shares a similar core structure but lacks the spiro configuration.
1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-: Another related compound with a different ring system.
Azulene, 1,2,3,3a,4,5,6,7-octahydro-1,4-dimethyl-7-(1-methylethenyl)-: This compound has a similar molecular framework but different functional groups
Uniqueness
1,2,3,3’,3a,4,4’,6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2’-[2H]pyran] is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can interact with molecular targets in ways that similar compounds cannot .
Properties
CAS No. |
26244-01-9 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
spiro[3,4-dihydropyran-2,8'-tricyclo[5.2.1.02,6]decane] |
InChI |
InChI=1S/C14H20O/c1-2-7-15-14(6-1)9-10-8-13(14)12-5-3-4-11(10)12/h2,7,10-13H,1,3-6,8-9H2 |
InChI Key |
ARDSHAQGJRDFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC34CCC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


